5-Amino-3-(methoxymethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Description
5-Amino-3-(methoxymethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a benzoxazole derivative characterized by a methoxymethyl substituent at position 3 and an amino group at position 3. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, often explored for their biological and pharmacological activities, including anti-inflammatory, antimicrobial, and CNS-modulating properties .
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
5-amino-3-(methoxymethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H10N2O3/c1-13-5-11-7-4-6(10)2-3-8(7)14-9(11)12/h2-4H,5,10H2,1H3 |
InChI Key |
XWSMRZNCXHGNKQ-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C2=C(C=CC(=C2)N)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(methoxymethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with methoxymethyl chloride in the presence of a base to form the benzoxazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(methoxymethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted benzoxazoles, depending on the reagents and conditions used.
Scientific Research Applications
5-Amino-3-(methoxymethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and is being studied for its effects on various biological pathways.
Medicine: Due to its structural similarity to other bioactive benzoxazoles, it is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 5-Amino-3-(methoxymethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzoxazole ring can also interact with various receptors and proteins, modulating their function. These interactions can affect multiple pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Reactivity: The methoxymethyl group in the target compound likely improves solubility compared to non-polar substituents (e.g., methyl or aryl groups). This contrasts with 5-chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one, where electron-withdrawing groups (Cl, NO₂) enhance electrophilicity for nucleophilic substitution reactions .
Biological Activity: Chlorzoxazone (5-chloro derivative) demonstrates muscle relaxant effects via calcium/potassium channel modulation, highlighting the importance of halogen substituents in pharmacology .
Synthetic Accessibility: The synthesis of 5-amino-3-[(2’-hydroxyethoxy)methyl]-1,3,4-thiadiazol-2-one involves a thiadiazole core, which requires sulfur incorporation and differs from benzoxazole synthesis pathways . Methoxymethyl and hydroxyethyl derivatives may be synthesized via alkylation of the benzoxazolone precursor, as seen in similar protocols .
Biological Activity
5-Amino-3-(methoxymethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound belonging to the benzoxazole family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 208.22 g/mol. The presence of an amino group and a methoxymethyl substituent enhances its reactivity and solubility, which are crucial for its biological activity.
Biological Activities
Research indicates that compounds in the benzoxazole class exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against both gram-positive and gram-negative bacteria. Its activity is comparable to established antibiotics like rifampicin.
- Anticancer Properties : The benzoxazole structure is associated with anticancer activity. Compounds similar to this compound have been shown to inhibit cancer cell proliferation in vitro, primarily through apoptosis induction and cell cycle arrest mechanisms.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Interaction studies reveal that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can influence drug metabolism and efficacy.
- Binding Affinity : The compound's binding affinity to various receptors and enzymes is crucial for understanding its therapeutic potential. Initial findings suggest it may act as a competitive inhibitor against certain targets.
Case Studies and Research Findings
Several studies have explored the biological activity of benzoxazole derivatives similar to this compound:
- Antimicrobial Efficacy : A study compared the antimicrobial efficacy of several benzoxazole derivatives against Mycobacterium tuberculosis. The results indicated that some derivatives exhibited superior activity compared to rifampicin, suggesting potential for new tuberculosis treatments .
- Cancer Cell Studies : In vitro studies demonstrated that benzoxazole derivatives could significantly reduce the viability of various cancer cell lines. The mechanism involved apoptosis and disruption of cell cycle progression .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Amino-2,3-dihydro-1,3-benzoxazol-2-one | Benzoxazole | Lacks methoxy group; simpler structure |
| 6-Methoxybenzothiazole | Benzothiazole | Contains sulfur; differing biological activity |
| 4-Aminoquinoline | Quinoline | Exhibits different pharmacological profiles |
| 7-Hydroxycoumarin | Coumarin | Known for anticoagulant properties |
The unique combination of functional groups in this compound enhances its solubility and bioavailability compared to simpler derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
